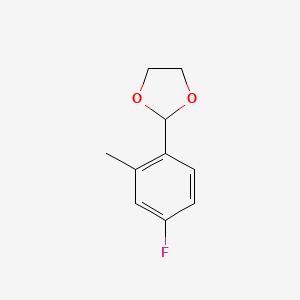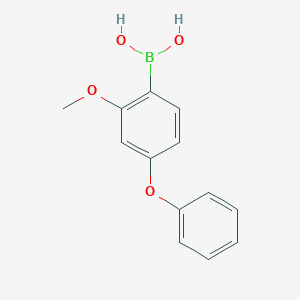
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a fluorinated aromatic ring, which imparts distinct reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-fluorinated aromatic ring. One common method is the borylation of 3-Fluoro-2-(hydroxymethyl)-5-methylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recycling of catalysts and reagents is often implemented to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Fluoro-2-(hydroxymethyl)-5-methylphenol.
Reduction: 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical behavior .
類似化合物との比較
Similar Compounds
3-Fluoro-2-(hydroxymethyl)phenylboronic acid: Lacks the methyl group, which may affect its reactivity and stability.
2-(Hydroxymethyl)-5-methylphenylboronic acid: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
3-Fluoro-5-methylphenylboronic acid: Lacks the hydroxymethyl group, which can impact its solubility and ability to form covalent bonds with diols.
Uniqueness
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is unique due to the presence of both the fluorine and hydroxymethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and industry .
特性
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-3,11-13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVZIRUNEDGWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1CO)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(Methoxyamino)methyl]phenylboronic acid](/img/structure/B8207453.png)




